molecular formula C13H18N4O2S B5297197 N-(2-FURYLMETHYL)-2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

N-(2-FURYLMETHYL)-2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B5297197
M. Wt: 294.38 g/mol
InChI Key: PYINFECKJJGOOD-UHFFFAOYSA-N
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Description

N-(2-FURYLMETHYL)-2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a furan ring, an isopropyl group, a methyl group, and a triazole ring connected through a sulfanyl linkage to an acetamide moiety. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FURYLMETHYL)-2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Attachment of the Furan Ring: The furan ring is attached via a Friedel-Crafts alkylation reaction, using a furan derivative and an appropriate alkylating agent.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-FURYLMETHYL)-2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the triazole or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-FURYLMETHYL)-2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-FURYLMETHYL)-2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-FURYLMETHYL)-2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPIONAMIDE
  • N-(2-FURYLMETHYL)-2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTYRAMIDE

Uniqueness

N-(2-FURYLMETHYL)-2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(5-methyl-4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-9(2)17-10(3)15-16-13(17)20-8-12(18)14-7-11-5-4-6-19-11/h4-6,9H,7-8H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYINFECKJJGOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C(C)C)SCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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